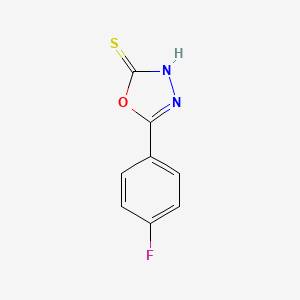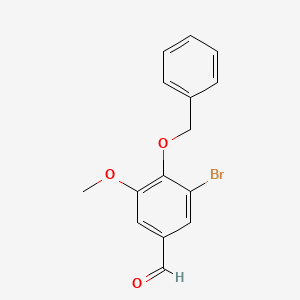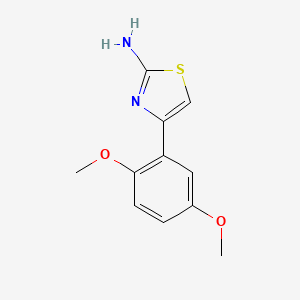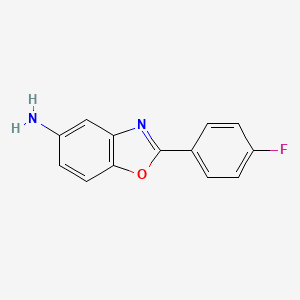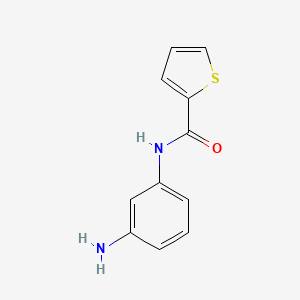![molecular formula C10H12N4 B1269450 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine CAS No. 76955-91-4](/img/structure/B1269450.png)
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine and its derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is characterized by a triazole ring attached to a phenethyl group .Physical And Chemical Properties Analysis
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is a solid compound with a molecular weight of 188.23 . More detailed physical and chemical properties are not available in the literature.Applications De Recherche Scientifique
Proteomics Research
Scientific Field
Proteomics Application Summary: This compound is utilized in proteomics research for the study of protein interactions and functions. Methods and Procedures: It is often used as a building block for synthesizing more complex molecules that can interact with proteins. Techniques like mass spectrometry and chromatography are employed to analyze the interactions. Results and Outcomes: The use of this compound has led to the identification of novel protein interactions, providing insights into cellular processes .
Drug Discovery
Scientific Field
Medicinal Chemistry Application Summary: In drug discovery, it serves as a precursor for the synthesis of potential therapeutic agents. Methods and Procedures: It undergoes various chemical reactions to create derivatives with potential biological activity, which are then tested in vitro and in vivo. Results and Outcomes: Some derivatives have shown promise in preclinical trials, exhibiting activity against certain cancer cell lines .
Polymer Chemistry
Scientific Field
Polymer Science Application Summary: It’s applied in the creation of novel polymers with specific properties. Methods and Procedures: The compound is polymerized or copolymerized to form polymers with desired characteristics, such as thermal responsiveness. Results and Outcomes: New polymers have been developed with unique properties like temperature-induced phase transitions, useful in smart materials .
Supramolecular Chemistry
Scientific Field
Supramolecular Chemistry Application Summary: It’s used in the design of supramolecular structures for molecular recognition and self-assembly. Methods and Procedures: The compound is incorporated into larger molecular structures that can form host-guest complexes or self-assemble into higher-order structures. Results and Outcomes: Enhanced understanding of molecular recognition and the development of self-assembling materials have been achieved .
Bioconjugation
Scientific Field
Biochemistry Application Summary: This compound is used for conjugating biomolecules for targeted drug delivery. Methods and Procedures: It is chemically modified to attach to drugs or biomolecules, allowing for targeted interaction with biological systems. Results and Outcomes: Improved drug delivery systems with increased specificity and reduced side effects have been developed .
Each application showcases the versatility of “5-Phenethyl-1H-[1,2,4]triazol-3-ylamine” in advancing scientific research across various disciplines. The compound’s ability to be modified and incorporated into different chemical contexts underpins its value in these fields. The outcomes from these applications contribute significantly to our understanding and technological advancement in each respective area.
Anti-inflammatory Agents
Scientific Field
Immunology Application Summary: The compound’s derivatives are explored for anti-inflammatory properties. Methods and Procedures: They are assessed for their ability to inhibit inflammatory markers in cell-based assays. Results and Outcomes: Certain derivatives have demonstrated significant reduction in inflammatory responses, suggesting their use as anti-inflammatory agents .
Anticancer Research
Scientific Field
Oncology Application Summary: Researchers are examining the compound for anticancer activities. Methods and Procedures: It is used to create molecules that are tested against various cancer cell lines to assess cytotoxicity. Results and Outcomes: Some molecules have exhibited the ability to selectively kill cancer cells, offering a pathway for anticancer drug development .
Antibiotic Synthesis
Scientific Field
Microbiology Application Summary: The compound is a candidate for the synthesis of new antibiotics. Methods and Procedures: Its derivatives are tested against a range of bacterial strains to evaluate antibacterial efficacy. Results and Outcomes: Promising antibacterial activity has been observed, which could lead to the development of new antibiotics .
Anti-HIV Research
Scientific Field
Virology Application Summary: The compound is studied for its potential role in HIV treatment. Methods and Procedures: Derivatives are tested for their ability to interfere with HIV replication in vitro. Results and Outcomes: Some derivatives have shown inhibitory effects on HIV replication, highlighting their potential as anti-HIV agents .
Antioxidant Properties
Scientific Field
Biochemistry Application Summary: The compound’s role as an antioxidant is being explored. Methods and Procedures: Its ability to scavenge free radicals is measured using various biochemical assays. Results and Outcomes: It has demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Safety And Hazards
While specific safety and hazard information for 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is not available, general precautions should be taken while handling this compound. This includes avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Propriétés
IUPAC Name |
5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNXNFZVKIYJKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360196 |
Source


|
| Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |
CAS RN |
76955-91-4 |
Source


|
| Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


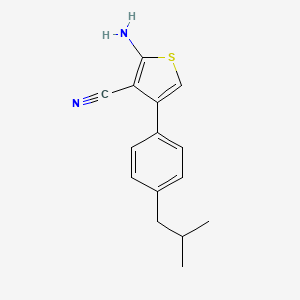
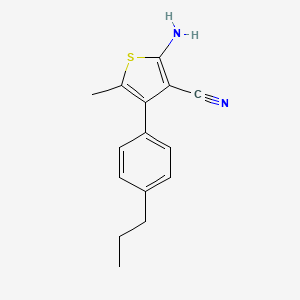
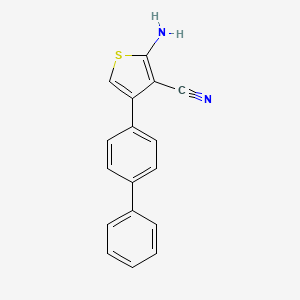
![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)



![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)
